4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1091105-87-1
VCID: VC11950139
InChI: InChI=1S/C20H19FN2O2/c21-18-7-5-17(6-8-18)20(9-11-25-12-10-20)14-23-19(24)16-3-1-15(13-22)2-4-16/h1-8H,9-12,14H2,(H,23,24)
SMILES: C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F
Molecular Formula: C20H19FN2O2
Molecular Weight: 338.4 g/mol

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide

CAS No.: 1091105-87-1

Cat. No.: VC11950139

Molecular Formula: C20H19FN2O2

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide - 1091105-87-1

Specification

CAS No. 1091105-87-1
Molecular Formula C20H19FN2O2
Molecular Weight 338.4 g/mol
IUPAC Name 4-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide
Standard InChI InChI=1S/C20H19FN2O2/c21-18-7-5-17(6-8-18)20(9-11-25-12-10-20)14-23-19(24)16-3-1-15(13-22)2-4-16/h1-8H,9-12,14H2,(H,23,24)
Standard InChI Key NTEGGWIWPTXVKU-UHFFFAOYSA-N
SMILES C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F
Canonical SMILES C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)F

Introduction

Potential Biological Activities

While specific biological activities of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide are not documented, related benzamide derivatives have shown a range of activities, including antimicrobial and anticancer effects. For instance, some benzamides have been studied for their ability to inhibit enzymes or interact with receptors, which could be relevant for therapeutic applications.

Potential ActivityRelated Compounds
AntimicrobialBenzamide derivatives have shown activity against bacterial and fungal strains .
AnticancerSome benzamides exhibit anticancer properties by inhibiting cell growth or inducing apoptosis .

Synthesis and Characterization

The synthesis of 4-cyano-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzamide would likely involve a multi-step process, starting with the preparation of the oxan ring and the fluorophenyl substituent, followed by coupling reactions to form the benzamide core. Characterization would involve spectroscopic methods such as NMR and IR to confirm the structure.

Synthetic StepMethod
Oxan Ring FormationCyclization reactions involving tetrahydro-2H-pyran precursors.
Fluorophenyl AttachmentArylation reactions using fluorophenyl halides.
Benzamide Core SynthesisAmide coupling reactions involving cyano-substituted benzoyl chlorides.

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